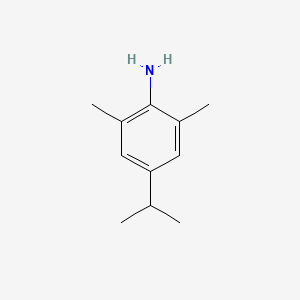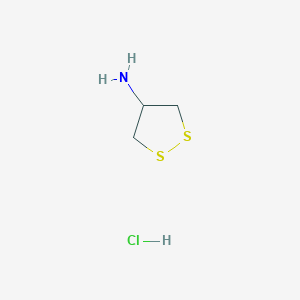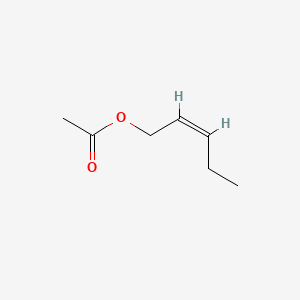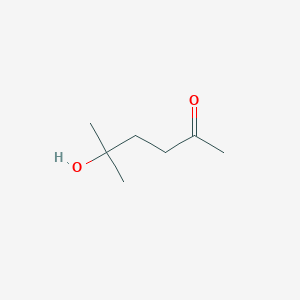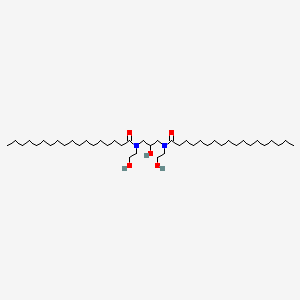
Hydroxypropyl bisstearamide monoethanolamide
Overview
Description
Hydroxypropyl bisstearamide monoethanolamide is a synthetic compound known for its applications in personal care products, particularly in cosmetics. It is often used as a conditioning agent for hair and skin, providing moisturizing and protective benefits. The compound is designed to mimic the properties of natural ceramides, which are essential for maintaining the skin barrier and preventing moisture loss .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of hydroxypropyl bisstearamide monoethanolamide typically involves the reaction of stearic acid with ethanolamine and hydroxypropylamine. The process includes the following steps:
Esterification: Stearic acid reacts with ethanolamine to form stearamide monoethanolamide.
Hydroxypropylation: The stearamide monoethanolamide is then reacted with hydroxypropylamine to introduce the hydroxypropyl group.
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and hydroxypropylation reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Hydroxypropyl bisstearamide monoethanolamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amides and alcohols.
Substitution: The hydroxypropyl and ethanolamide groups can participate in substitution reactions with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve mild acids or bases as catalysts.
Major Products:
Oxidation: Formation of hydroxypropyl bisstearamide oxides.
Reduction: Formation of stearamide and hydroxypropyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reactants used
Scientific Research Applications
Hydroxypropyl bisstearamide monoethanolamide has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying amide and ester reactions.
Biology: Investigated for its role in mimicking natural ceramides and its effects on skin barrier function.
Medicine: Explored for potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in personal care products, such as shampoos, conditioners, and moisturizers, for its conditioning and protective properties
Mechanism of Action
The mechanism of action of hydroxypropyl bisstearamide monoethanolamide involves its ability to integrate into the lipid bilayers of the skin and hair. By mimicking natural ceramides, it helps to restore and maintain the skin barrier, reducing moisture loss and protecting against environmental irritants. The compound interacts with lipid molecules, enhancing the structural integrity and hydration of the skin .
Comparison with Similar Compounds
Hydroxypropyl bispalmitamide monoethanolamide: Similar in structure but derived from palmitic acid instead of stearic acid.
Ceramide 3: A natural ceramide used in skincare products for its moisturizing properties.
Stearamide monoethanolamide: A simpler amide without the hydroxypropyl group.
Uniqueness: Hydroxypropyl bisstearamide monoethanolamide is unique due to its dual functionality of hydroxypropyl and ethanolamide groups, which provide enhanced moisturizing and protective effects compared to simpler amides and natural ceramides. Its ability to mimic natural ceramides while offering additional benefits makes it a valuable ingredient in personal care products .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-N-[2-hydroxy-3-[2-hydroxyethyl(octadecanoyl)amino]propyl]octadecanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H86N2O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-42(49)44(35-37-46)39-41(48)40-45(36-38-47)43(50)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h41,46-48H,3-40H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHYYUFUZVNFGRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)N(CCO)CC(CN(CCO)C(=O)CCCCCCCCCCCCCCCCC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H86N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195330 | |
| Record name | Hydroxypropyl bisstearamide monoethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
711.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
425394-25-8 | |
| Record name | Hydroxypropyl bisstearamide monoethanolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425394258 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxypropyl bisstearamide monoethanolamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10195330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYPROPYL BISSTEARAMIDE MONOETHANOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4H84545F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


